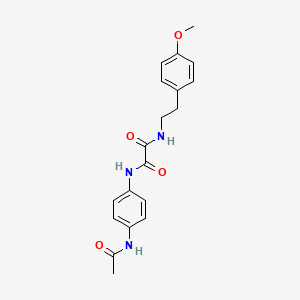

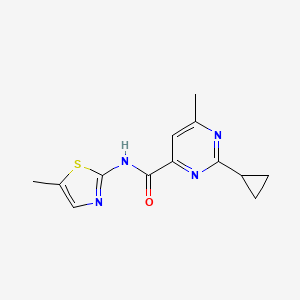

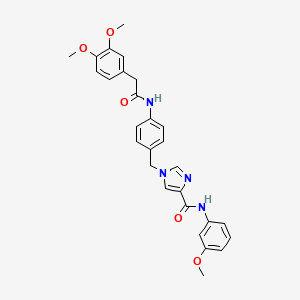

![molecular formula C14H10N2O3S B3000394 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954268-73-6](/img/structure/B3000394.png)

3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid" is a heterocyclic compound that likely exhibits interesting chemical and biological properties due to its structural features. The presence of a cyclopropyl group and a thiophene ring attached to an oxazolopyridine core suggests potential for diverse reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include cyclopropanation, as seen in the preparation of chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts for asymmetric cyclopropanation of olefins and diazoacetates . The synthesis of oxazolopyridine derivatives can be achieved through various routes, such as the Clauson-Kaas transformation, which is an oxidative transformation of furans to pyridines with simultaneous incorporation of a nitrogen atom .

Molecular Structure Analysis

The molecular structure of related compounds can exhibit polymorphism, where different crystalline forms have distinct molecular and crystal structures. For example, the compound "3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole" has been found to exist in two polymorphic forms with different conformers and energies, as well as

Scientific Research Applications

Synthesis and Structural Studies

- Oxazolopyridines, including compounds similar to 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, have been explored for their synthesis methods. For example, Park Choo et al. (2005) detailed the synthesis of 2-aminothiazolo[5,4-b]pyridines through acid-catalyzed cyclization, which is relevant to the synthesis of similar compounds (Park Choo et al., 2005).

Chemical Reactivity and Transformations

- Mutterer and Weis (1976) described procedures for carbonation of substituted 3-pyridinols, leading to pyridine carboxylic acids and oxazolo[4,5-b]pyridine derivatives, which could inform the reactivity of 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Mutterer & Weis, 1976).

Potential Biological Applications

- Lozynskyi et al. (2018) conducted a study on thiazolo[4,5-b]pyridin-2(3H)-one derivatives for their anticancer activity, which could be relevant for investigating similar biological activities in 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Lozynskyi et al., 2018).

Photophysical Properties

- Shatsauskas et al. (2019) developed a method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, which could be useful for studying the photophysical properties of similar compounds, like 3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (Shatsauskas et al., 2019).

properties

IUPAC Name |

3-cyclopropyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-14(18)8-6-9(10-2-1-5-20-10)15-13-11(8)12(16-19-13)7-3-4-7/h1-2,5-7H,3-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWNCPRTWRQPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![Ethyl 2-[(2,4-difluorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B3000329.png)